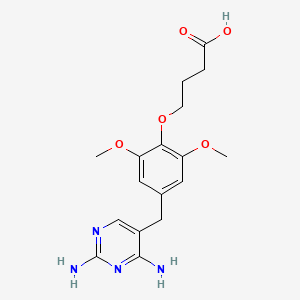
Trimethoprim propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethoprim propanoic acid is a synthetic compound derived from trimethoprim, an antibiotic primarily used to treat bacterial infections. Trimethoprim itself is a dihydrofolate reductase inhibitor, which prevents the conversion of dihydrofolic acid into tetrahydrofolic acid, leading to bacterial cell death. The addition of a propanoic acid moiety to trimethoprim aims to enhance its pharmacokinetic properties, such as solubility and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trimethoprim propanoic acid involves the esterification of trimethoprim with propanoic acid. This can be achieved through a condensation reaction using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The process involves the continuous mixing of trimethoprim and propanoic acid in the presence of a catalyst, followed by purification using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethoprim propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group back to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethoprim propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to enhance the bioavailability of trimethoprim in biological systems.
Medicine: Explored as a potential prodrug to improve the pharmacokinetic properties of trimethoprim, making it more effective in treating bacterial infections.
Industry: Utilized in the development of new antibiotics with improved solubility and stability.
Mécanisme D'action
The mechanism of action of trimethoprim propanoic acid involves the inhibition of dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid. By preventing the formation of tetrahydrofolic acid, the compound disrupts the synthesis of bacterial DNA and RNA, leading to cell death. The propanoic acid moiety enhances the compound’s solubility, allowing for better absorption and distribution in the body.
Comparaison Avec Des Composés Similaires
Trimethoprim: The parent compound, primarily used as an antibiotic.
Sulfamethoxazole: Often combined with trimethoprim to enhance its antibacterial activity.
Pyrimethamine: Another dihydrofolate reductase inhibitor used to treat parasitic infections.
Uniqueness: Trimethoprim propanoic acid stands out due to its enhanced solubility and bioavailability compared to trimethoprim. The addition of the propanoic acid moiety allows for better absorption and distribution, potentially leading to more effective treatment outcomes.
Propriétés
Formule moléculaire |
C17H22N4O5 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
4-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]butanoic acid |
InChI |
InChI=1S/C17H22N4O5/c1-24-12-7-10(6-11-9-20-17(19)21-16(11)18)8-13(25-2)15(12)26-5-3-4-14(22)23/h7-9H,3-6H2,1-2H3,(H,22,23)(H4,18,19,20,21) |
Clé InChI |
GMBNQAVADXFXRF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OCCCC(=O)O)OC)CC2=CN=C(N=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12387891.png)
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)
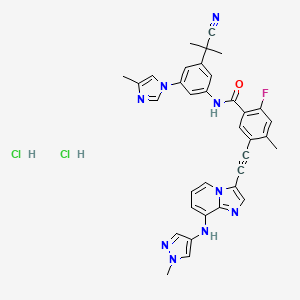

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)
![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B12387911.png)

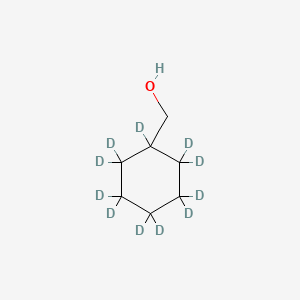

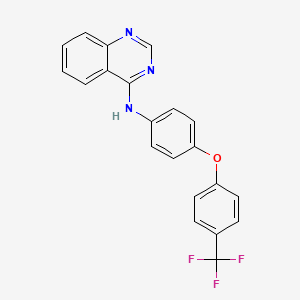
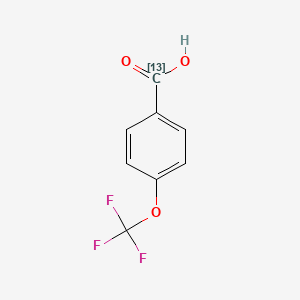
![4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12387957.png)


